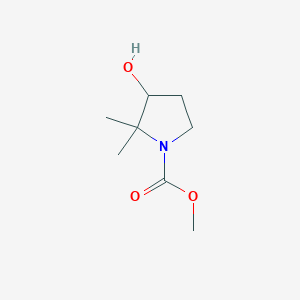
Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed
Oxidation: Methyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate.
Reduction: Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-methanol.
Substitution: Methyl 3-tosyloxy-2,2-dimethylpyrrolidine-1-carboxylate.
科学的研究の応用
Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with various enzymes and receptors.
類似化合物との比較
Similar Compounds
Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but lacks the additional methyl group on the pyrrolidine ring.
Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a compound of notable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C₉H₁₉NO₃
- Molecular Weight : 187.24 g/mol
- Functional Groups : Hydroxyl group (-OH), carboxylate group (-COO), and a pyrrolidine ring.
These structural features contribute significantly to the compound's biological interactions and reactivity.
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems:
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing the compound's reactivity and interactions with biological macromolecules.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter systems, potentially modulating pathways involved in mood regulation and cognitive functions .
- Antiviral Activity : Related compounds have shown moderate antiviral activity against herpes simplex virus (HSV) types 1 and 2, indicating potential for further investigation into similar derivatives .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key findings include:
- Stereochemistry : The specific stereochemical arrangement influences binding affinity to various receptors involved in neurotransmission and metabolic pathways .
- Functional Group Influence : The presence of hydroxyl and carboxylate groups enhances solubility and interaction with biological targets, which is vital for its pharmacological efficacy .
Case Study 1: Antiviral Evaluation
In a study evaluating the antiviral properties of related compounds, methyl 3-hydroxy derivatives exhibited moderate efficacy against HSV. The mechanism was attributed to interference with viral replication processes, highlighting the need for further exploration into structural modifications that could enhance potency .
Case Study 2: Neuropharmacological Assessment
Research investigating the neuropharmacological effects of pyrrolidine derivatives found that compounds similar to this compound demonstrated significant interaction with serotonin receptors. This suggests potential applications in treating mood disorders or anxiety-related conditions .
特性
IUPAC Name |
methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h6,10H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMBIENZYOKGDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














